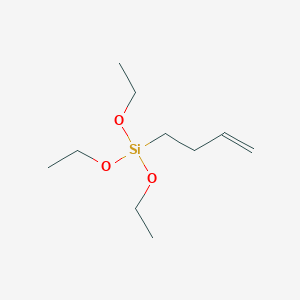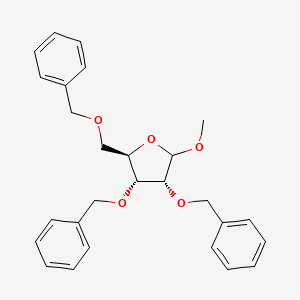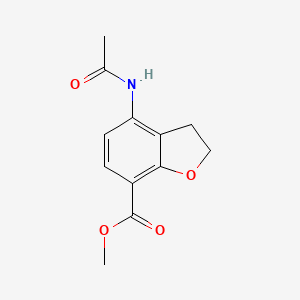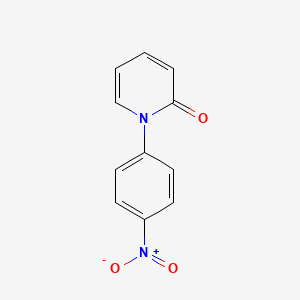![molecular formula C7H7N3O B1589452 5-甲基-1H-吡唑并[4,3-b]吡啶-7-醇 CAS No. 268547-52-0](/img/structure/B1589452.png)
5-甲基-1H-吡唑并[4,3-b]吡啶-7-醇
描述
5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a chemical compound with the molecular formula C11H10N4O . It is a selective agonist for the GABAA receptor and has been studied for its potential use as an anxiolytic and sedative drug .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, has been extensively studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis
The molecular structure of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can be found in various databases . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can be found in various databases . These include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .科学研究应用
生物活性分子的合成
5-甲基-1H-吡唑并[4,3-b]吡啶-7-醇的核心结构是合成各种生物活性分子的支架。 它与腺嘌呤和鸟嘌呤等嘌呤碱基相似,使其成为药物化学中宝贵的先导化合物 .
抗癌药物的开发
该化合物的衍生物已被探索其作为抗癌剂的潜力。 修饰吡唑并吡啶体系的能力可以产生靶向分子,这些分子可以干扰癌细胞增殖 .
抗炎应用
吡唑并[4,3-b]吡啶衍生物的抗炎特性使其成为开发新型抗炎药物的候选药物。 它们的机制涉及调节体内炎症通路 .
神经活性剂研究
该化合物也作为神经活性剂进行研究。 它有可能影响神经通路,并可能导致对各种神经疾病的治疗 .
用于生物成像的荧光探针
由于其高荧光性,该化合物用于合成荧光探针。 这些探针是生物成像中必不可少的工具,使研究人员能够实时可视化生物过程 .
PPARα激活研究
5-甲基-1H-吡唑并[4,3-b]吡啶-7-醇的结构基础允许激活PPARα,PPARα是参与脂质代谢的受体。 这种应用对于理解代谢疾病和开发相关疗法具有重要意义 .
作用机制
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which 5-methyl-1h-pyrazolo[4,3-b]pyridin-7-ol belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol may interact with biological targets in a similar manner to these purine bases.
Result of Action
Compounds with similar structures have shown significant inhibitory activity , suggesting that 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol may have similar effects.
生化分析
Biochemical Properties
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis . Additionally, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .
Cellular Effects
The effects of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . In normal cells, it may enhance cellular repair mechanisms and protect against oxidative stress .
Molecular Mechanism
At the molecular level, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . Additionally, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular repair mechanisms and protecting against oxidative stress . At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity .
Metabolic Pathways
5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . This inhibition can lead to altered drug metabolism and potential drug-drug interactions . Additionally, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can affect the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy metabolism .
Transport and Distribution
The transport and distribution of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can be transported into cells via organic anion transporters, which are expressed in various tissues . Once inside the cell, it can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .
属性
IUPAC Name |
5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-6(11)7-5(9-4)3-8-10-7/h2-3H,1H3,(H,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOWWRNZIQCTCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468057 | |
| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94220-37-8, 268547-52-0 | |
| Record name | 1,4-Dihydro-5-methyl-7H-pyrazolo[4,3-b]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94220-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)






![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)





